molecular formula C6H3BrClF2N B13896056 3-Bromo-5-chloro-4-(difluoromethyl)pyridine

3-Bromo-5-chloro-4-(difluoromethyl)pyridine

Cat. No.: B13896056
M. Wt: 242.45 g/mol
InChI Key: AVSLUFGEPCYPEC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3BrClF2N. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-(difluoromethyl)pyridine typically involves halogenation reactions. One common method includes the bromination and chlorination of a difluoromethyl-substituted pyridine precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are designed to optimize yield and purity while minimizing by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-(difluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-5-chloro-4-(difluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(difluoromethyl)pyridine
  • 3-Bromo-5-chloro-2-(difluoromethyl)pyridine
  • 3-Bromo-5-chloro-4-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-5-chloro-4-(difluoromethyl)pyridine is unique due to the specific arrangement of halogen atoms and the difluoromethyl group on the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

3-bromo-5-chloro-4-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3BrClF2N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H

InChI Key

AVSLUFGEPCYPEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(F)F)Cl

Origin of Product

United States

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